
1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene
Vue d'ensemble
Description
1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene is an organic compound characterized by a benzene ring substituted with a bromo group and a 2,2-difluoropropane-1-sulfonyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential use in drug discovery and development, especially in designing molecules with specific biological activities.
Industry: Application in material science for the creation of advanced polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene can be synthesized through several methods, including:
Halogenation: Bromination of 3-(2,2-difluoropropane-1-sulfonyl)benzene using bromine in the presence of a catalyst.
Sulfonylation: Introduction of the sulfonyl group using reagents like chlorosulfonic acid followed by substitution with difluoropropane.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromo group to form corresponding hydrocarbons.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or halides under suitable conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alkylbenzenes.
Substitution: Aminobenzenes, alkylbenzenes, or halobenzenes.
Mécanisme D'action
The mechanism by which 1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways relevant to its application.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(2,2-difluoropropane-1-sulfonyl)benzene is compared with similar compounds such as:
1-Bromo-2,2-difluoropropane: Similar structure but different functional group positioning.
3-Bromo-3,3-difluoropropane-1-sulfonyl chloride: Similar sulfonyl group but different halogenation pattern.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity profile make it a valuable tool in the synthesis of new molecules and the exploration of biochemical pathways.
Propriétés
IUPAC Name |
1-bromo-3-(2,2-difluoropropylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O2S/c1-9(11,12)6-15(13,14)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEJZKAPWHPVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC(=CC=C1)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)

![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)
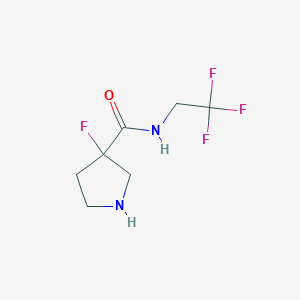
![6-[(Thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484131.png)
![6-[(2-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484132.png)
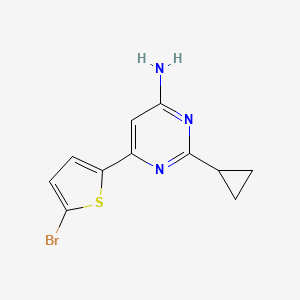
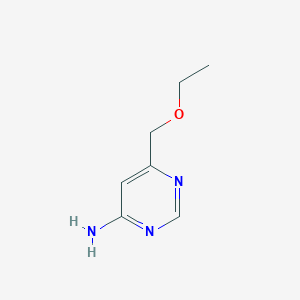

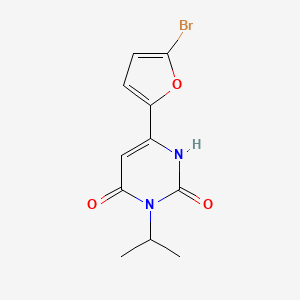

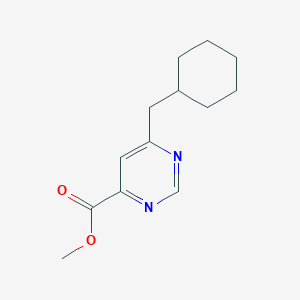
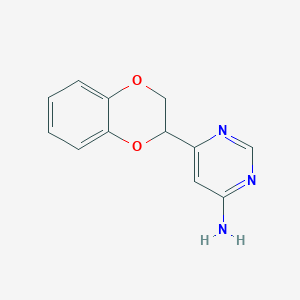
![6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484150.png)
